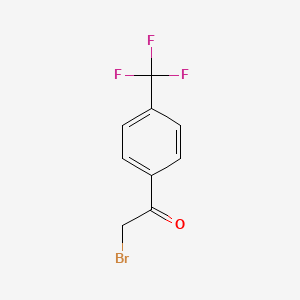
4-(Trifluoromethyl)phenacyl bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)phenacyl bromide and its derivatives often involves the reaction of phenacyl bromide with various reagents. For instance, indium-mediated vic-diallylation and dipropargylation of phenacyl bromides yield 4-arylocta-1,7-dien-4-ol derivatives in good yields, showcasing the compound's versatility in forming complex structures (Yadav et al., 2008). Additionally, K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water offer a non-transition metal-catalyzed synthesis pathway, highlighting the compound's adaptability in various reaction mediums (Jiang et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phenacyl bromide derivatives has been elucidated through various spectroscopic techniques. For example, the crystal structure of N-phenacyl-4-cyanopyridinium bromide provided insights into the spatial arrangement and bonding patterns, revealing significant details about the compound's structural characteristics (Szwajca et al., 2004).
Chemical Reactions and Properties
Phenacyl bromides, including 4-(Trifluoromethyl)phenacyl bromide, participate in a wide array of chemical reactions, forming diverse heterocyclic compounds. Their reactivity with different reagents under various conditions highlights their utility in synthetic chemistry for creating biologically and industrially significant molecules (Vekariya et al., 2018).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : Phenacyl bromides, including 4-(Trifluoromethyl)phenacyl bromide, are utilized as building blocks for synthesizing a variety of biologically significant heterocyclic compounds. These include five- and six-membered heterocyclic compounds as well as fused heterocyclic compounds, synthesized through one-pot multicomponent reactions. This versatility makes them crucial in developing new molecules with potential industrial and pharmaceutical applications (Vekariya et al., 2018).
One-Pot Synthesis Protocols : 4-(Trifluoromethyl)phenacyl bromide has been used in one-pot synthesis protocols, notably in the conversion of styrenes into various compounds. For example, tribromoisocyanuric acid was used for co-bromination and oxidation of styrenes to give phenacyl bromides, which then produced other compounds like 4-aryl-2-aminothiazoles in significant yields. This highlights its role in efficient and straightforward synthetic pathways (de Andrade & Mattos, 2020).
Formation of Derivatives : Various derivatives of phenacyl bromides, including 4-(Trifluoromethyl)phenacyl bromide, are synthesized for different applications. For instance, they are used in the vic-diallylation and dipropargylation processes to produce specific derivatives in good yields. Such chemical transformations are significant for developing new compounds with potential applications in different fields (Yadav et al., 2008).
Electrochemical Reduction Applications : The electrochemical reduction of phenacyl bromides, including its derivatives, leads to the formation of various compounds like 2-aroyl-4-arylimidazoles. This demonstrates its role in electrochemical processes, which can be leveraged in synthetic organic chemistry (Batanero et al., 1999).
Antimicrobial Agent Synthesis : Phenacyl bromide derivatives are also used in the synthesis of novel compounds with potential antimicrobial activities. For instance, novel thiazoles synthesized by reacting phenacyl bromide with other compounds showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Karegoudar et al., 2008).
Safety And Hazards
“4-(Trifluoromethyl)phenacyl bromide” is considered hazardous. It is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .
Propriétés
IUPAC Name |
2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMROKPXTCOASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313791 | |
| Record name | 4-(Trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenacyl bromide | |
CAS RN |
383-53-9 | |
| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 383-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



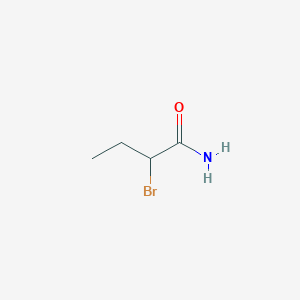
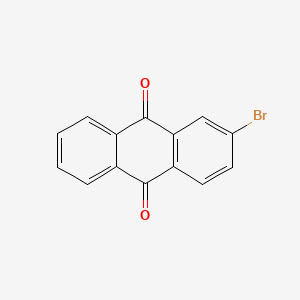
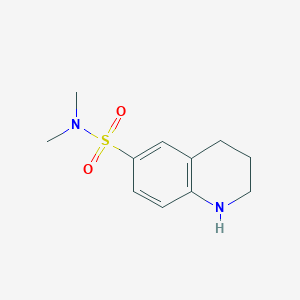
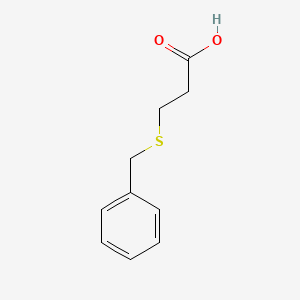
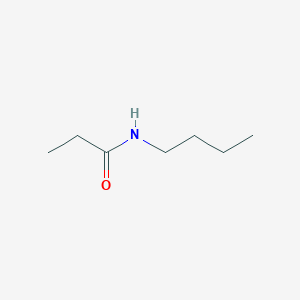
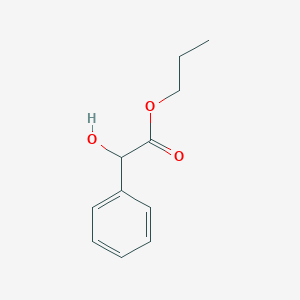
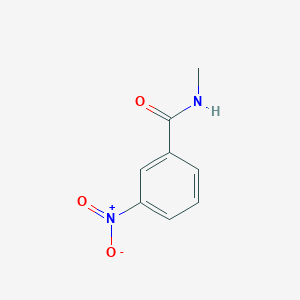
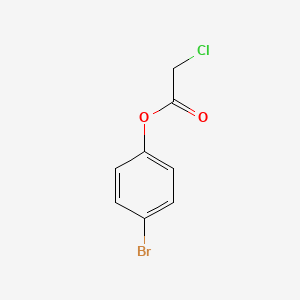
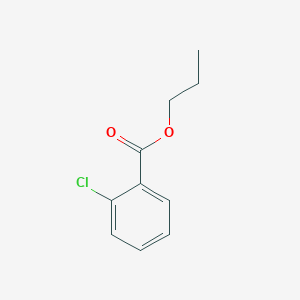

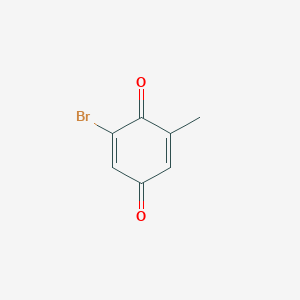
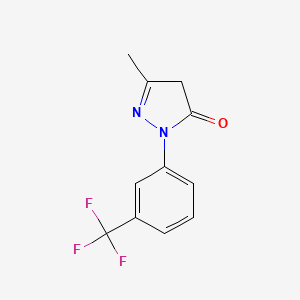
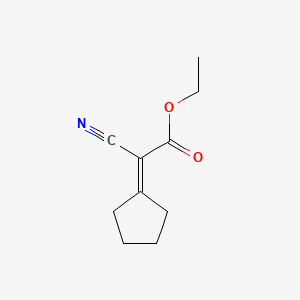
![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)